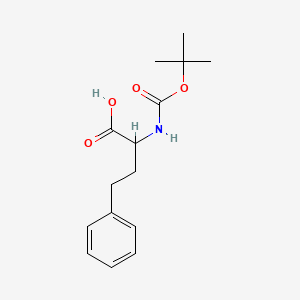

Boc-D-homophenylalanine

Description

Contextualizing Boc-D-Homophenylalanine within Non-Proteinogenic Amino Acid Chemistry

This compound belongs to the broad class of non-proteinogenic amino acids, which are amino acids not naturally encoded in the genetic code of organisms. Unlike the 20 standard protein-building amino acids, non-proteinogenic amino acids exhibit a vast diversity of structures and functionalities. fluorochem.co.uksigmaaldrich.com The "homo" designation in homophenylalanine indicates the presence of an additional methylene (B1212753) group in its side chain compared to its proteinogenic counterpart, phenylalanine. This extension in the side chain increases its conformational flexibility and hydrophobicity, properties that can be exploited to modulate the biological activity and stability of peptides. vulcanchem.com The "D" configuration signifies that it is the enantiomer of the naturally more common L-amino acids, a feature that often imparts resistance to enzymatic degradation by proteases. mdpi.com

The incorporation of non-proteinogenic amino acids like D-homophenylalanine into peptide chains is a key strategy in peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability, better oral bioavailability, and increased selectivity for biological targets. sigmaaldrich.comresearchgate.net this compound serves as a crucial building block in this endeavor, allowing for the precise introduction of the D-homophenylalanine residue into a growing peptide chain. guidechem.comchemimpex.com

Historical Development and Early Applications of this compound

The development of this compound is intrinsically linked to the advancements in peptide synthesis and the growing interest in non-natural amino acids. While specific historical timelines for the first synthesis of this compound are not extensively documented in readily available literature, its emergence can be traced back to the broader development of Boc-protection chemistry in the 1950s. thermofisher.com The synthesis of homophenylalanine derivatives has been explored through various methods, including the Arndt-Eistert homologation of phenylalanine. vulcanchem.comrsc.org

Early applications of this compound were primarily in the field of peptide synthesis, where researchers sought to create novel peptide analogues with modified biological activities. fengchengroup.com The ability to incorporate a D-amino acid with an extended side chain offered a new tool to probe structure-activity relationships in peptides and to develop more robust therapeutic candidates. nih.gov For instance, the replacement of natural amino acids with D-homophenylalanine has been explored to enhance the stability of peptides against enzymatic degradation. mdpi.com

Significance of the Boc-Protecting Group in Peptide Synthesis and Derivative Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids in peptide synthesis. creative-peptides.com Its primary role is to prevent the amino group from participating in unwanted side reactions during the formation of peptide bonds. thermofisher.comlibretexts.org The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). vulcanchem.com

Several key features contribute to the significance of the Boc protecting group:

Stability: The Boc group is stable under a variety of reaction conditions, including those used for coupling amino acids.

Ease of Removal: It can be readily removed under mildly acidic conditions, typically using trifluoroacetic acid (TFA), without affecting other protecting groups or the peptide backbone. thermofisher.comnih.gov This orthogonality is crucial for the stepwise synthesis of complex peptides. thermofisher.com

Versatility: Boc-protected amino acids are compatible with a wide range of coupling reagents and solid-phase peptide synthesis (SPPS) techniques.

The use of Boc chemistry is particularly advantageous for the synthesis of complex or hydrophobic peptides and for creating base-sensitive peptide analogs. thermofisher.com The ability to control the deprotection of the amino group allows for the sequential addition of amino acids, leading to the synthesis of peptides with a defined sequence. libretexts.org

Overview of Research Trajectories Involving this compound

Research involving this compound has expanded beyond basic peptide synthesis and is now a key component in several advanced research areas:

Drug Discovery and Development: this compound is extensively used in the design and synthesis of peptidomimetics and other small molecules with therapeutic potential. guidechem.comchemimpex.com Its incorporation can enhance the stability, receptor binding affinity, and selectivity of drug candidates. chemimpex.comchemimpex.com For example, derivatives of homophenylalanine have been investigated as potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for type 2 diabetes treatment. nih.gov

Biochemical and Proteomic Studies: The unique properties of D-homophenylalanine allow researchers to probe protein-protein interactions and enzyme mechanisms. chemimpex.com By replacing a natural amino acid with D-homophenylalanine, scientists can study how changes in side-chain length and stereochemistry affect biological activity.

Materials Science: The ability of peptides containing non-natural amino acids to self-assemble into well-defined nanostructures has opened up new avenues in materials science. Tripeptides containing homophenylalanine have been shown to form hydrogels, which have potential applications in tissue engineering and drug delivery. mdpi.com

Custom Synthesis: this compound and its derivatives are valuable building blocks for the custom synthesis of complex organic molecules and libraries of compounds for high-throughput screening. chemimpex.com

The versatility of this compound ensures its continued importance in a wide range of scientific disciplines, from medicinal chemistry to nanotechnology.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 82732-07-8 | guidechem.comclearsynth.comamatek.com.cnebiostore.comusbio.netsigmaaldrich.comichemical.comnovachem.com.aupariselements.comnih.gov |

| Molecular Formula | C₁₅H₂₁NO₄ | chemimpex.comamatek.com.cnebiostore.comsigmaaldrich.comnovachem.com.aupariselements.comnih.govpharmaffiliates.com |

| Molecular Weight | 279.33 g/mol | amatek.com.cnebiostore.comsigmaaldrich.compariselements.compharmaffiliates.com |

| Appearance | White to off-white powder | guidechem.comchemimpex.com |

| Solubility | Sparingly soluble in water | guidechem.com |

| Melting Point | 95-98 °C | lookchem.com |

| Boiling Point | 439.6 °C at 760 mmHg | ichemical.com |

| Optical Rotation | [α]/D -6.5±1.0°, c = 2 in ethanol | sigmaaldrich.comichemical.com |

Table 2: Common Derivatives of Homophenylalanine in Research

| Compound Name | CAS Number | Application Area | Source(s) |

| Boc-L-homophenylalanine | 100564-78-1 | Peptide synthesis, Drug discovery | guidechem.comfengchengroup.com |

| Boc-D-β-homophenylalanine | 101555-61-7 | Peptide synthesis, Drug development | guidechem.comchemimpex.compharmaffiliates.combiosynth.com |

| Boc-2,4-dichloro-D-β-homophenylalanine | Not specified | Peptide synthesis, Drug development, Biochemical studies | chemimpex.com |

| Boc-pentafluoro-D-beta-homophenylalanine | 269398-93-8 | Proteomics research | scbt.com |

| Boc-3,5-dichloro-D-homophenylalanine | Not specified | Kinase inhibitor synthesis, Peptide engineering | vulcanchem.com |

| Boc-3,4-difluoro-D-homophenylalanine | Not specified | Drug discovery, Protein engineering | smolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCODLPJUFHPVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc D Homophenylalanine and Its Derivatives

Chemo-Enzymatic and Biocatalytic Synthetic Routes to Enantiopure Homophenylalanine Precursors

Biocatalytic methods offer an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure compounds like D-homophenylalanine. nih.gov These enzymatic processes operate under mild conditions and can achieve high yields and enantiomeric excesses. nih.govresearchgate.net

Enzymatic Resolution Strategies for D-Homophenylalanine Racemates

Kinetic resolution of racemic mixtures is a common strategy to obtain enantiopure D-homophenylalanine. This involves the use of enzymes that selectively react with one enantiomer, allowing for the separation of the D- and L-forms.

Lipases are one class of enzymes used for this purpose. For instance, lipases such as those from Pseudomonas and Rhizopus can selectively hydrolyze the L-enantiomer of homophenylalanine esters, leaving the D-enantiomer untouched. researchgate.net The choice of solvent can influence the enzyme's activity and selectivity. Studies have shown that ionic liquids can be effective media for the enzymatic resolution of homophenylalanine esters. nih.gov

Another approach involves the use of kidney acetone (B3395972) powders (KAP) from various mammalian sources. Beef kidney KAP has demonstrated high efficiency in resolving N-acetyl-dl-homophenylalanine, yielding D-N-Ac-homophenylalanine with a 94% enantiomeric excess and L-homophenylalanine with an enantiomeric excess greater than 99%. researchgate.net

Whole cells of Candida parapsilosis have also been employed for the resolution of N-acetyl amino acid esters, achieving excellent enantioselectivities (E values from 40 to >500) and good yields for both enantiomers. researchgate.net

Asymmetric Biocatalytic Syntheses of D-Homophenylalanine Derivatives

Asymmetric synthesis, where a prochiral substrate is converted directly into a chiral product, is a highly atom-economical approach. Engineered biocatalysts play a crucial role in these transformations.

D-amino acid dehydrogenases (DAADHs) have been engineered to improve their activity and substrate scope for the synthesis of D-phenylalanine derivatives, including D-homophenylalanine. researchgate.netacs.org For example, variants of DAADH from Corynebacterium glutamicum and Symbiobacterium thermophilum have been developed for the reductive amination of α-keto acids. nih.govvulcanchem.com By co-expressing a DAADH with a glucose dehydrogenase (GDH) for cofactor regeneration in E. coli, quantitative yields of D-arylalanines with over 98% enantiomeric excess have been achieved. nih.gov

D-amino acid transaminases (DAATs) are another important class of enzymes for the asymmetric synthesis of D-amino acids. A D-amino acid transaminase from Haliscomenobacter hydrossis has been used in a one-pot, three-enzyme system to produce various D-amino acids, including D-homophenylalanine, with yields exceeding 90% and enantiomeric excesses greater than 99%. mdpi.com This system utilizes D-glutamate as the amino donor and includes auxiliary enzymes for cofactor regeneration. mdpi.com

A chemoenzymatic pathway has been developed for the synthesis of optically pure D-(2,4,5-trifluorophenyl)alanine, which involves a D-aminotransferase variant. mdpi.com This highlights the potential of combining chemical and enzymatic steps to produce a variety of D-phenylalanine derivatives.

Integrated Bioreactor Systems for Sustainable D-Homophenylalanine Production

For large-scale and continuous production, integrated bioreactor systems offer significant advantages. nih.gov Membrane bioreactors, in particular, allow for the retention of enzymes and cofactors, improving process efficiency and reducing costs. utm.my

An integrated membrane bioreactor system has been successfully used for the production of L-homophenylalanine through the reductive amination of 2-oxo-4-phenylbutanoic acid. researchgate.net This system employs L-phenylalanine dehydrogenase and formate (B1220265) dehydrogenase for NADH regeneration. researchgate.net Although focused on the L-enantiomer, this technology is adaptable for the synthesis of D-homophenylalanine by using the corresponding D-selective enzymes. The pH of the reaction solution is a critical parameter influencing the yield. researchgate.net

A bi-enzyme process using immobilized N-acylamino acid racemase and immobilized N-carbamoyl-L-amino acid amidohydrolase has been demonstrated for the synthesis of L-homophenylalanine from racemic N-carbamoyl-D,L-homophenylalanine in a single bioreactor. etop.org.tw The immobilization of the enzymes broadens their operational pH and temperature ranges, facilitating their combined use. etop.org.tw A similar system with D-selective enzymes could be envisioned for D-homophenylalanine production.

| Enzyme System | Substrate | Product | Yield/ee | Reference |

| Beef Kidney Acetone Powder | N-acetyl-dl-homophenylalanine | D-N-Ac-homophenylalanine | 37.5% yield, 94% ee | researchgate.net |

| Haliscomenobacter hydrossis DAAT | 2-oxo-4-phenylbutyrate | D-homophenylalanine | 99% yield, >99% ee | mdpi.com |

| Engineered E. coli (DAADH/GDH) | α-keto acids | D-arylalanines | Quantitative yield, >98% ee | nih.gov |

| L-phenylalanine dehydrogenase/FDH | 2-oxo-4-phenylbutanoic acid | L-homophenylalanine | High yield | researchgate.net |

| Immobilized Racemase/Carbamoylase | N-carbamoyl-D,L-homophenylalanine | L-homophenylalanine | Quantitative conversion | etop.org.tw |

Organic Synthetic Strategies for Boc-D-Homophenylalanine Construction

Traditional organic synthesis provides robust and scalable methods for the preparation of this compound. These strategies often involve multiple steps and focus on achieving high stereoselectivity.

Arndt–Eistert Homologation Techniques Applied to Phenylalanine Derivatives

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, making it highly suitable for converting α-amino acids into their β-amino acid counterparts. wikipedia.orgorganic-chemistry.org This reaction is a popular choice for synthesizing β-amino acids from α-amino acids. wikipedia.org

The process begins with the conversion of an N-protected α-amino acid, such as Boc-D-phenylalanine, into its acid chloride. wikipedia.org This acid chloride is then reacted with diazomethane (B1218177) to form an α-diazoketone. organic-chemistry.org The key step is the subsequent Wolff rearrangement of the diazoketone, which is catalyzed by a metal such as silver(I) oxide, to generate a ketene (B1206846). organic-chemistry.org This ketene is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid. organic-chemistry.org The stereochemistry at the α-carbon is retained during the rearrangement. wikipedia.org

A modification of this procedure, known as the Newman-Beal modification, involves the use of triethylamine (B128534) in the diazomethane solution to scavenge the HCl byproduct and prevent the formation of α-chloromethylketone side products. wikipedia.org The Arndt-Eistert synthesis has been successfully used to prepare Boc-(S)-β-homophenylalanine from Boc-L-phenylalanine. pnas.org

Multi-Step Chemical Transformations for Stereoselective Synthesis

Beyond homologation, various multi-step synthetic sequences have been developed to produce enantiomerically pure D-homophenylalanine and its derivatives.

One approach involves the stereoselective synthesis of D-amino amides from aliphatic aldehydes. nih.govrsc.org This method can be used to construct complex peptides containing noncanonical amino acids like D-homophenylalanine in an iterative fashion. nih.govrsc.org For example, a tripeptide containing D-homophenylalanine has been synthesized using an umpolung amide synthesis (UmAS) strategy. nih.govrsc.org

Another strategy utilizes a crystallization-induced dynamic resolution (CIDR) to prepare a chiral diarylmethylamine, which serves as a key intermediate. researchgate.net This technique has been applied to the synthesis of a potent TRPM8 inhibitor. researchgate.net

A practical three-step synthesis of D-homophenylalanine starts from commercially available ethyl benzoylacrylate. researchgate.net The process involves the resolution of an intermediate with L-tartaric acid, followed by catalytic hydrogenation. researchgate.net

Furthermore, N-Boc-D-homophenylalanine has been prepared from L-serine through a multi-step sequence involving the synthesis of (2R)-2-Boc-amino-3-phenylsulfonyl-l-propanol as a key intermediate. researchgate.net

| Starting Material | Key Strategy | Product | Reference |

| Boc-D-phenylalanine | Arndt-Eistert Homologation | Boc-D-β-homophenylalanine | pnas.org |

| Aliphatic Aldehydes | Umpolung Amide Synthesis | Peptide with D-homophenylalanine | nih.govrsc.org |

| Ethyl benzoylacrylate | Resolution with L-tartaric acid | D-homophenylalanine | researchgate.net |

| L-serine | Synthesis via sulfonyl propanol (B110389) intermediate | N-Boc-D-homophenylalanine | researchgate.net |

Friedel-Crafts Reactions in the Synthesis of Homophenylalanine Analogues

The Friedel-Crafts reaction represents a fundamental tool in organic chemistry for the formation of C-C bonds to aromatic rings, and it is particularly instrumental in the synthesis of homophenylalanine analogues. This reaction facilitates the introduction of the characteristic benzyl (B1604629) group of homophenylalanine. Typically, the synthesis involves the acylation or alkylation of an aromatic compound using a precursor derived from aspartic acid or glutamic acid in the presence of a Lewis acid catalyst.

Researchers have also explored the use of trifluoromethanesulfonic acid (TfOH) as both a solvent and a catalyst. core.ac.uk This method allows the Friedel-Crafts reaction of an N-TFA-Asp(Cl)-OMe derivative with various aromatic compounds to proceed efficiently under mild conditions (0 °C) and in high yields, often without the need for extensive purification. core.ac.uk This is particularly advantageous when working with precious or heat-sensitive aromatic substrates. core.ac.uk The use of TfOH overcomes the low solubility of aspartic acid derivatives in common organic solvents, a factor that previously limited the reaction's applicability. core.ac.uk Furthermore, studies have shown that Friedel-Crafts reactions with specific substrates in triflic acid can produce homophenylalanine derivatives without any loss of optical purity. nih.govoup.com

Enantioselective Friedel-Crafts reactions, often catalyzed by chiral phosphoric acids or employing bifunctional organocatalysts, have been developed to synthesize optically pure C7-functionalized indoles and other complex amino acid derivatives. rsc.orgresearchgate.netacs.org These methods are crucial for producing homophenylalanine analogues with specific stereochemistry for applications in drug discovery and peptide chemistry.

Derivatization and Functionalization Approaches for this compound

The chemical versatility of this compound allows for its modification at the side-chain, C-terminus, and N-terminus. These derivatizations are essential for creating analogues with fine-tuned properties for various applications, including their incorporation into peptide-based therapeutics to enhance stability and bioavailability. nih.gov

The phenyl ring of the homophenylalanine side chain is a prime target for functionalization, typically through electrophilic aromatic substitution. This allows for the introduction of a wide array of functional groups that can modulate the molecule's biological activity and physical properties.

A common modification is halogenation. For example, a library of phosphonic acid analogues of homophenylalanine containing fluorine and bromine atoms in the phenyl ring has been synthesized to study their inhibitory properties against aminopeptidases. mdpi.commdpi.com The selection of halogens and their substitution pattern can be based on the availability of starting materials. mdpi.com Enzymatic methods have also been employed for the synthesis of halogenated L-phenylalanine derivatives, which could be adapted for homophenylalanine. nih.gov

Beyond halogenation, other functional groups can be introduced. For instance, the synthesis of trifluoromethyldiazirinyl homophenylalanine derivatives has been achieved via Friedel-Crafts reactions, introducing a photoactivatable group for use in biochemical studies. nih.govoup.comresearchgate.net The selective C-H functionalization of aromatic side-chains in amino acids remains a significant area of research, aiming to develop more direct and efficient methods for diversification. ehu.es

The termini of this compound provide additional sites for chemical modification, which can influence the molecule's stability, solubility, and ability to interact with biological targets. nih.govbachem.com

C-Terminal Modifications: The carboxylic acid at the C-terminus can be readily converted into amides or esters. Amidation, in particular, is a common modification in peptide chemistry to neutralize the negative charge of the carboxyl group and to increase resistance to enzymatic degradation. sigmaaldrich.com This is typically achieved using standard peptide coupling reagents.

The synthesis of substituted homophenylalanine analogues can be achieved either by starting with a pre-functionalized building block or by modifying the homophenylalanine structure directly.

Halogenated Analogues: As mentioned, halogenated derivatives are of significant interest. A library of homophenylalanine analogues with fluorine and bromine substitutions on the phenyl ring has been synthesized. mdpi.com The synthetic route for these compounds involved the reduction of substituted methyl phenylpropanoates to phenylpropanols, followed by oxidation to the corresponding aldehydes, and subsequent steps to introduce the desired functional groups. mdpi.com

Phenyl-substituted Analogues (Biphenylalanine Derivatives): The formation of biphenylalanine derivatives from homophenylalanine typically involves modern cross-coupling reactions. The Suzuki and Negishi reactions are powerful methods for this transformation. researchgate.netrsc.org These reactions couple a halogenated homophenylalanine derivative with an arylboronic acid (Suzuki) or an organozinc reagent (Negishi) in the presence of a palladium catalyst. researchgate.netrsc.org For example, the Suzuki-Miyaura reaction has been successfully applied to a resin-linked pentapeptide containing a brominated β³-homophenylalanine, demonstrating the feasibility of this method in solid-phase peptide synthesis. researchgate.net Similarly, Negishi cross-coupling has been used to synthesize various β²-homophenylalanine derivatives by reacting an amino acid-derived alkyl iodide with aryl iodides and bromides. rsc.org These biphenyl (B1667301) structures are valuable for creating conformationally constrained peptides.

Applications of Boc D Homophenylalanine in Advanced Medicinal Chemistry and Chemical Biology

Role of Boc-D-Homophenylalanine in Peptide and Peptidomimetic Synthesis

This compound is a valuable component in the synthesis of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. guidechem.comuq.edu.au Its incorporation can modulate the biological activity and pharmacokinetic properties of the resulting molecules. chemimpex.comjpt.com

Incorporation Strategies in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. iris-biotech.de this compound is well-suited for Boc-based SPPS protocols. sigmaaldrich.comsigmaaldrich.com In this strategy, the N-terminus of the growing peptide chain is temporarily protected by the acid-labile Boc group. chempep.com

The general cycle for incorporating this compound in SPPS involves:

Deprotection: The Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling step. chempep.com

Coupling: The incoming this compound is activated and coupled to the N-terminus of the resin-bound peptide. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU). upf.edu

Washing: Excess reagents and byproducts are removed by washing the resin with appropriate solvents. iris-biotech.de

This cycle is repeated until the desired peptide sequence is assembled. The use of microwave-assisted SPPS can significantly accelerate the synthesis process. researchgate.net

| SPPS Step | Typical Reagents and Conditions | Purpose |

| Boc Deprotection | 50% TFA in DCM, 5-25 minutes | Removal of the temporary N-terminal Boc protecting group. chempep.com |

| Neutralization | 10% DIEA in DCM, 2x10 minutes | Generation of a free amine for the next coupling reaction. chempep.com |

| Coupling | This compound, Coupling Reagent (e.g., HBTU/DIEA), Solvent (e.g., DMF) | Formation of the peptide bond. upf.edu |

| Capping (Optional) | Acetic anhydride | To block unreacted amino groups and prevent the formation of deletion sequences. iris-biotech.de |

Solution-Phase Methodologies for Complex Peptide Construction

For the synthesis of larger or more complex peptides and peptidomimetics, solution-phase synthesis offers a viable alternative or complement to SPPS. sigmaaldrich.comsigmaaldrich.com In this approach, peptide fragments are synthesized in solution and then coupled together. This compound can be readily incorporated into peptide fragments using standard solution-phase coupling techniques. google.com These methods often employ similar coupling reagents as in SPPS. The purification of intermediates after each step is crucial and is typically achieved by crystallization or chromatography. While more labor-intensive, solution-phase synthesis can be advantageous for large-scale production. google.com For instance, the synthesis of macrocyclic peptides can be achieved through intramolecular cyclization in solution after the linear precursor containing this compound is assembled. nih.gov

Impact of D-Configuration on Peptide Conformation and Stability

The incorporation of D-amino acids, such as D-homophenylalanine, into peptides has a profound impact on their structure and stability. jpt.comnih.gov Natural peptides are composed of L-amino acids and are susceptible to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. nih.gov

Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to enzymatic degradation. nih.govnih.gov This increased stability leads to a longer in vivo half-life, a desirable property for therapeutic peptides. jpt.com

Conformational Effects: The D-configuration introduces a local change in the peptide backbone, which can induce or stabilize specific secondary structures like β-turns and helices. nih.govpreprints.org The substitution of an L-amino acid with its D-enantiomer can disrupt or alter the native conformation. researchgate.net For example, introducing a D-amino acid can disrupt β-sheet structures. nih.gov Conversely, strategic placement of a D-amino acid can stabilize β-turn conformations, which can be crucial for receptor binding and biological activity. nih.gov Computational studies have shown that peptides with a mix of L- and D-amino acids can still form stable secondary structures. preprints.org

Design and Optimization of Bioactive Molecules

This compound is a key building block in the design of new therapeutic agents. chemimpex.comchemimpex.com Its unique properties allow for the creation of molecules with improved efficacy and selectivity. chemimpex.com

Scaffold Design for Targeted Therapeutics

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups are attached to create a library of compounds for screening. This compound can be incorporated into these scaffolds to create peptidomimetics and other small molecules that target specific biological entities like proteins or receptors. uq.edu.augoogle.com The D-configuration and the homophenylalanine side chain can provide specific steric and hydrophobic interactions within a binding pocket, leading to high affinity and selectivity. netascientific.com For example, bis-peptides, which are oligomeric diketopiperazine-based peptidomimetics, have been synthesized using Boc-protected homophenylalanine to create shape-persistent and programmable structures for targeting protein-protein interactions.

Development of Enzyme Inhibitors and Modulators Incorporating this compound

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This compound has been used in the synthesis of inhibitors for various enzymes. chemimpex.comnetascientific.com The rationale for its use lies in its ability to mimic natural amino acid residues while providing resistance to proteolysis and unique conformational constraints. netascientific.comnetascientific.com

Influence on Receptor Binding and Selectivity in Drug Candidates

The incorporation of this compound into peptide-based drug candidates is a strategic approach in medicinal chemistry to modulate their interaction with biological receptors. chemimpex.com The additional methylene (B1212753) group in the side chain of homophenylalanine, compared to phenylalanine, provides increased conformational flexibility. vulcanchem.com This alteration can lead to enhanced binding affinity and selectivity for target proteins. chemimpex.com The bulky and hydrophobic tert-butoxycarbonyl (Boc) protecting group can engage in favorable interactions with hydrophobic pockets within receptor binding sites, further enhancing affinity and specificity. fengchengroup.com

Research has shown that substituting natural amino acids with this compound or its derivatives can significantly alter the pharmacological profile of a peptide. For instance, derivatives such as Boc-3,5-dichloro-D-homophenylalanine are explored to augment affinity for targets like G-protein coupled receptors (GPCRs) and ion channels, due to the enhanced lipophilicity and altered electronic properties from the dichloro substitution. vulcanchem.com Similarly, the introduction of a fluorine atom, as in Boc-4-fluoro-D-β-homophenylalanine, can lead to improved binding affinity and selectivity. chemimpex.com

In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, fused β-homophenylalanine derivatives have been designed and synthesized, showing excellent inhibitory activities and selectivity. nih.gov Another prominent example is in the field of opioid research, where the introduction of a didehydro-phenylalanine residue into endomorphin-2, a native neuropeptide, resulted in an analogue with high µ-opioid receptor selectivity and potent agonist activity. nih.gov These examples underscore the value of this compound as a tool to fine-tune the receptor interactions of therapeutic peptides. chemimpex.comnetascientific.com

Table 1: Influence of this compound and its Derivatives on Receptor Binding

| Drug Candidate/Analogue | Target Receptor/Enzyme | Incorporated Amino Acid | Observed Influence on Binding/Selectivity |

| Fused β-homophenylalanine derivatives | Dipeptidyl peptidase-4 (DPP-4) | Fused β-homophenylalanine | Excellent inhibitory activity and selectivity. nih.gov |

| Endomorphin-2 Analogue {[ΔZPhe4]EM-2} | µ-opioid receptor | (Z)-α,β-didehydro-phenylalanine | High µ-opioid receptor selectivity and agonist activity comparable to the native peptide. nih.gov |

| Kinase Inhibitor Analogues | JAK2 Kinase | 3,5-dichloro-homophenylalanine | Proposed to optimize hydrophobic contacts in the binding pocket. vulcanchem.com |

| Generic Peptide Therapeutics | G-Protein Coupled Receptors (GPCRs), Ion Channels | 3,5-dichloro-D-homophenylalanine | May augment affinity due to increased lipophilicity and conformational flexibility. vulcanchem.com |

This compound as a Tool in Biochemical and Cellular Studies

Active Site-Directed Probes for Proteasome Research

This compound is a crucial component in the synthesis of sophisticated tools for studying the proteasome, a key complex for protein degradation in cells. portlandpress.com Its L-isomer, Boc-L-homophenylalanine, is a known building block for creating piperidine-containing peptidyl proteasome inhibitors and other non-covalent inhibitors. chemicalbook.comnih.gov These inhibitors are designed to target the active sites of the proteasome's catalytic β-subunits. portlandpress.com

Researchers have developed potent and selective non-covalent di-peptide inhibitors of the proteasome derived from the unnatural amino acid S-homo-phenylalanine. portlandpress.com These compounds, often capped at the N- and C-terminals, show exquisite potency for the chymotrypsin-like activity of the β5-subunit of the proteasome. portlandpress.comresearchgate.net For example, a C- and N-terminally capped tri-peptide containing homo-phenylalanine was identified through high-throughput screening and further optimized to yield di-peptide inhibitors with nanomolar potency. portlandpress.com

Furthermore, active site-directed probes have been synthesized using homophenylalanine scaffolds to visualize and characterize proteasome activity. nih.gov Clickable epoxyketone probes, based on the peptidyl backbones of anticancer drugs like carfilzomib, incorporate homophenylalanine. nih.govacs.org These probes, such as LJL-1 (alkyne-homophenylalanine-leucine-epoxyketone), can be conjugated to reporter tags like fluorophores and biotin, enabling the visualization and enrichment of 20S proteasome subunits from cell extracts for further proteomic analysis. nih.govacs.org

Table 2: Boc-homophenylalanine in Proteasome Inhibitors and Probes

| Compound Type | Specific Compound/Backbone | Key Component | Target/Application |

| Non-covalent Inhibitor | Capped di-peptide | S-homo-phenylalanine | Potent and selective inhibition of the chymotrypsin-like (β5) activity of the proteasome. portlandpress.com |

| Antimalarial Inhibitor | Cyclic biphenyl (B1667301) ether peptide | Boc-L-homophenylalanine | Selective inhibition of the Plasmodium falciparum proteasome over the human enzyme. acs.org |

| Active Site-Directed Probe | LJL-1 (alkyne-hPhe-Leu-epoxyketone) | N-Boc-protected homophenylalanine | Clickable probe for visualizing and enriching pathogen proteasomes. nih.govacs.org |

| Proteasome Inhibitor | Carfilzomib | Homophenylalanine | A proteasome inhibitor used in cancer therapy. innospk.com |

Photoaffinity Labeling Applications in Protein Interaction Studies

Photoaffinity labeling is a powerful technique to identify and study protein-protein interactions and ligand-receptor binding by creating covalent linkages upon photoactivation. This compound derivatives are valuable precursors for synthesizing photoreactive probes. mdpi.com These probes incorporate a photophore—a chemical group that becomes highly reactive when exposed to light—allowing them to covalently bind to interacting biomolecules in their immediate vicinity. mdpi.comresearchgate.net

A key photophore used in this context is the trifluoromethyldiazirine group. mdpi.com An effective synthesis of optically active trifluoromethyldiazirinyl homophenylalanine has been developed. mdpi.com Upon UV irradiation, the diazirine-containing ligand can form a covalent bond with its target receptor, facilitating subsequent separation and identification. mdpi.com

Another application involves the synthesis of phosphinic peptides, which are potent inhibitors of zinc proteases like matrix metalloproteinases (MMPs). researchgate.net The synthesis of these inhibitors can start from an N-Boc H-phosphinic acid analogue of homophenylalanine. researchgate.net By incorporating a photoreactive group, such as an azido (B1232118) group, into these potent inhibitors, researchers can create photoaffinity probes to label and identify specific MMPs in complex biological samples. researchgate.net The development of such probes is crucial for functional proteomics and understanding the roles of specific enzymes in disease. researchgate.net

Probing Neurotransmitter Systems and Neuropeptide Interactions

This compound and its analogues serve as valuable tools in neuroscience for investigating neurotransmitter systems and the interactions of neuropeptides with their receptors. chemimpex.comchemimpex.com The unique structure of homophenylalanine can be incorporated into peptide sequences to create analogues of natural neurotransmitters or neuropeptides. chemimpex.comchemimpex.com These modified peptides help researchers study structure-activity relationships and understand the conformational requirements for receptor binding and activation, which is critical for developing treatments for neurological disorders. chemimpex.comchemimpex.com

For example, research into the endomorphins, which are endogenous neuropeptides involved in pain control via µ-opioid receptors, has utilized unnatural amino acids to probe receptor interactions. nih.gov The synthesis of endomorphin-2 analogues with modified phenylalanine residues helps to elucidate the structural features critical for bioactivity, particularly the spatial orientation of the aromatic side chains which influences receptor interaction. nih.gov

Derivatives of this compound, such as those with nitro or iodo substitutions, are also employed in neurobiology research. chemimpex.comchemimpex.com These compounds can be used to synthesize peptide analogues that mimic natural neurotransmitters, aiding in the mapping of neurological pathways and the study of neurodegenerative diseases. chemimpex.com

Table 3: this compound in Neuroscience Research

| Area of Study | Native Peptide/System | Modified Analogue Incorporating | Research Goal |

| Pain Control | Endomorphin-2 | (Z)-α,β-didehydro-phenylalanine | Study structure-activity relationships and improve µ-opioid receptor selectivity. nih.gov |

| Neurotransmitter Systems | General Neurotransmitters | Boc-4-fluoro-D-β-homophenylalanine | Create analogues that interact with specific receptors to understand neurological pathways. chemimpex.com |

| Neurological Disorders | Neuropeptide Interactions | Boc-4-phenyl-D-β-homophenylalanine | Aid in understanding neurological disorders for the development of new treatments. chemimpex.com |

| Neurotransmitter Activity | General Neurotransmitters | Boc-4-nitro-D-β-homophenylalanine | Study neurotransmitter activity and potential treatments for neurodegenerative diseases. chemimpex.com |

Applications in Advanced Materials Science and Biotechnology

Engineering of Bioconjugates for Targeted Delivery Systems

In the field of biotechnology, this compound and its derivatives are instrumental in the engineering of bioconjugates for targeted delivery systems. chemimpex.comnetascientific.com Bioconjugation involves linking a biomolecule, such as a peptide or antibody, to another molecule, like a drug or an imaging agent. chemimpex.com This strategy is central to creating systems that can deliver a therapeutic or diagnostic payload specifically to target cells or tissues, enhancing efficacy and reducing off-target effects. chemimpex.comnetascientific.com

The chemical structure of this compound derivatives can be tailored to facilitate bioconjugation. chemimpex.com For example, Boc-4-iodo-D-β-homophenylalanine contains an iodine atom which serves as a handle for various chemical modifications. chemimpex.com This feature allows for the attachment of other biomolecules and opens avenues for radiolabeling, which is crucial for developing imaging agents for diagnostics and tracking drug delivery. chemimpex.com

The use of peptides containing homophenylalanine can also improve properties relevant to drug delivery, such as resistance to degradation by proteases and enhanced membrane permeability. vulcanchem.com These characteristics are highly desirable for peptide-based therapeutics. The self-assembly properties of dipeptides containing Boc-phenylalanine derivatives have also been explored for creating hydrogels, which have potential applications in drug delivery. researchgate.net

Incorporation into Polymers for Tailored Material Properties

The incorporation of this compound and its derivatives into polymeric structures is a sophisticated strategy to create advanced materials with precisely controlled properties. The non-natural D-configuration and the additional methylene group in the side chain of the homophenylalanine residue introduce specific steric and hydrophobic characteristics that can influence the macroscopic properties of polymers, such as self-assembly, biodegradability, and conformational stability.

Researchers have explored the use of homophenylalanine derivatives in the synthesis of functional polymers, including peptide-based hydrogels and poly(β-peptides). mdpi.comchemimpex.com For instance, the introduction of D-homophenylalanine into short peptide sequences has been shown to modulate their self-assembly behavior, leading to the formation of hydrogels. mdpi.comnih.gov These hydrogels are supramolecular polymers that can serve as scaffolds for tissue engineering or as vehicles for drug delivery, with their mechanical and release properties fine-tuned by the amino acid sequence. mdpi.com

One area of research involves the synthesis of tripeptides containing D-homophenylalanine, which can self-assemble into fibrillar networks, forming hydrogels. The stereochemistry (the D-configuration) and the sequence of the amino acids within these short peptides are critical factors that dictate the propensity for self-assembly and the rheological properties of the resulting gel. mdpi.com

Another approach is the creation of poly(β-peptides) through the polymerization of β-amino acid monomers. A methodology has been developed for the synthesis of optically active β-amino acid N-carboxyanhydrides (β-NCAs) from N-Boc protected β-amino acids. illinois.edu For example, the polymerization of L-β-homophenylalanine-N-carboxyanhydride yields oligo(L-β-homophenylalanine), a polymer that adopts a stable helical conformation. illinois.edu This demonstrates that polymers derived from homophenylalanine can possess ordered secondary structures, a key feature for designing materials with specific recognition or catalytic functions. The use of the D-enantiomer, D-homophenylalanine, can further enhance the proteolytic stability of these materials, a crucial attribute for in-vivo applications. mdpi.com

The table below summarizes research findings on the use of homophenylalanine derivatives in creating functional polymers.

| Research Area | Monomer/Building Block | Resulting Polymer | Key Findings |

| Hydrogelation | N-succinylated dehydrotripeptides containing D-homophenylalanine | Supramolecular hydrogel | The D-amino acid configuration influences self-assembly and gelation properties, creating potentially biocompatible nanomaterials for drug delivery. mdpi.comnih.gov |

| Poly(β-peptides) | L-β-homophenylalanine-N-carboxyanhydride (derived from N-Boc-L-β-homophenylalanine) | Oligo(L-β-homophenylalanine) | The polymer adopts a stable, chiral helical conformation, indicating that homophenylalanine can be used to create polymers with defined secondary structures. illinois.edu |

| Functional Composites | Boc-4-iodo-D-β-homophenylalanine | Functionalized polymers/composites | The unique properties of substituted homophenylalanine derivatives can be exploited to develop new materials with specific functionalities. chemimpex.com |

Production of Recombinant Proteins with Enhanced Stability

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool in protein engineering to create novel biocatalysts and therapeutics with enhanced properties. fengchengroup.comnih.govresearchgate.net this compound is a valuable precursor for the introduction of D-homophenylalanine into recombinant proteins to improve their stability, activity, and resistance to degradation. fengchengroup.comchemimpex.com

The incorporation of D-amino acids, such as D-homophenylalanine, into peptides and proteins is a well-established strategy to increase their resistance to proteolysis by endogenous proteases. mdpi.com This is because proteases are highly specific for L-amino acid substrates. This enhanced stability is particularly advantageous for protein-based therapeutics that require a longer half-life in the body.

Protein engineering techniques, such as site-directed mutagenesis, allow for the introduction of UAAs at specific positions within a protein's structure. fengchengroup.comgoogle.com This involves engineering an orthogonal aminoacyl-tRNA synthetase (AARS)/tRNA pair that is specific for the desired UAA (in this case, D-homophenylalanine) and does not cross-react with the host cell's endogenous machinery. This engineered pair then directs the incorporation of the UAA in response to a specific codon, often a nonsense or "stop" codon like UAG, that has been introduced into the gene of interest. google.comrsc.org

The benefits of incorporating D-homophenylalanine extend beyond proteolytic resistance. The unique steric and hydrophobic properties of its side chain can influence protein folding and conformation, leading to:

Enhanced Thermal Stability : The bulky, hydrophobic side chain can fill cavities within the protein core, creating more favorable packing interactions that increase the protein's melting temperature. nih.gov

Improved Catalytic Activity : Introducing a UAA into an enzyme's active site can alter substrate binding and transition state stabilization, potentially leading to improved catalytic efficiency or altered substrate specificity. rsc.org

Increased Resistance to Organic Solvents : Enhanced structural stability can make the engineered protein more robust and functional in non-aqueous environments. nih.govrsc.org

The table below outlines research findings related to the incorporation of unnatural amino acids, including homophenylalanine, into proteins.

| Application Area | Method | Unnatural Amino Acid | Observed/Potential Enhancements |

| Protein Engineering | Site-Directed Mutagenesis / Nonsense Codon Suppression | D-Homophenylalanine | Increased proteolytic resistance, enhanced thermal stability, improved catalytic function. mdpi.comfengchengroup.comnih.gov |

| Enzyme Modification | General UAA Incorporation | Various Unnatural Amino Acids | Improved enzyme activity, increased stability in harsh conditions (e.g., organic solvents). nih.govrsc.org |

| Therapeutic Peptides | Peptide Synthesis | (R)-homophenylalanine (D-form) | Enhanced binding affinity and stability against enzymatic degradation in target proteins like IRAP. aai.org |

Stereochemical and Conformational Analysis of Boc D Homophenylalanine and Its Derivatives

Stereochemical Control and Enantiomeric Purity in Boc-D-Homophenylalanine Derivatives

The precise control of stereochemistry is fundamental in the synthesis of peptide-based compounds, as the biological activity and molecular recognition capabilities are intrinsically linked to the three-dimensional arrangement of atoms. For derivatives of this compound, ensuring high enantiomeric purity is a critical step in their preparation and subsequent application.

Methodologies for Assessing Enantiomeric Excess

The determination of enantiomeric excess (e.e.) is crucial to validate the stereochemical integrity of this compound derivatives. Several analytical techniques are employed for this purpose, often involving chiral selectors or derivatization to distinguish between enantiomers.

One effective method is capillary zone electrophoresis , which can be used to determine the enantiomeric excess of intermediates in the synthesis of D-homophenylalanine. researchgate.net For instance, the resolution of ethyl (R)- and (S)-2-(benzylamino)-4-oxo-4-phenylbutanoate, a precursor to D-homophenylalanine, has been successfully achieved using cyclodextrins as chiral selectors in the electrophoresis buffer. researchgate.net

Another widely used technique is High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC), after derivatization with a chiral reagent. A common approach involves pre-column derivatization of the amino acid with a chiral molecule, such as L-Boc-cysteine and ortho-phthaldialdehyde, to form diastereomeric adducts that can be separated on a standard achiral column. google.com The synthesis of optically pure D-homophenylalanine can be monitored using such methods to ensure high enantiomeric purity, often exceeding 95% e.e. vulcanchem.comgoogleapis.com

Table 1: Methodologies for Enantiomeric Excess (e.e.) Assessment

| Methodology | Principle | Application Example |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Enantiomers exhibit different mobilities in the presence of a chiral selector (e.g., cyclodextrin) in the electrolyte solution, leading to separation. | Determination of the e.e. of ethyl (R)-2-(benzylamino)-4-oxo-4-phenylbutanoate, a precursor for D-homophenylalanine. researchgate.net |

| Reverse-Phase HPLC (RP-HPLC) | After pre-column derivatization with a chiral reagent (e.g., L-Boc-cysteine and o-phthaldialdehyde), the resulting diastereomers are separated on a standard achiral column. | Assessment of optical purity for D-homophenylalanine following enzymatic resolution of its racemic ester. google.com |

| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase (CSP) without the need for derivatization. | Used to confirm the enantiomeric purity of the final this compound product. |

Influence of Stereochemistry on Molecular Recognition

The stereochemistry of an amino acid residue within a peptide has a profound impact on its interaction with other molecules, including receptors, enzymes, and other peptide strands. The incorporation of a D-amino acid like D-homophenylalanine into a peptide sequence composed primarily of L-amino acids creates a heterochiral system with distinct properties. mdpi.com

This D-configuration is critical for modulating peptide stability and receptor interactions. vulcanchem.com The altered stereochemistry can lead to peptides with increased resistance to proteolytic degradation by enzymes that are stereospecific for L-amino acids. nih.gov Furthermore, the spatial orientation of the side chain in a D-amino acid is different from its L-counterpart, which can lead to altered binding affinities and specificities for biological targets. vulcanchem.com In the context of self-assembly, the presence of D-homophenylalanine can influence the formation of aggregates, with heterochiral peptides often displaying different self-assembly propensities compared to their homochiral counterparts. mdpi.comresearchgate.net For example, studies on tripeptides have shown that the peptide backbone of heterochiral peptides (containing both D- and L-residues) samples different conformations in solution compared to homochiral peptides. mdpi.com This difference in conformation directly affects molecular recognition in processes like self-assembly and receptor binding.

Conformational Analysis of Peptides and Peptidomimetics Containing D-Homophenylalanine

The insertion of D-homophenylalanine into a peptide backbone introduces an additional methylene (B1212753) group compared to phenylalanine, increasing conformational flexibility. vulcanchem.com This flexibility, combined with the D-chiral center, significantly influences the peptide's preferred secondary structure.

Elucidation of Preferred Conformations in Solution via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. By analyzing parameters such as the chemical shifts of amide protons, temperature coefficients, and Nuclear Overhauser Effects (NOEs), researchers can deduce the predominant conformations.

Studies on dehydrotripeptides containing D-homophenylalanine in DMSO-d₆ have revealed distinctive ¹H NMR spectral features for the α-NH amide backbone protons. mdpi.com For instance, in a diastereomeric pair, the heterochiral peptide containing D-homophenylalanine displayed a different pattern of signals for the α-NH amide protons compared to the homochiral L,L,Z peptide, indicating that their backbones adopt different average conformations in solution. mdpi.com Variable-temperature ¹H NMR experiments can further probe the involvement of specific amide protons in intramolecular hydrogen bonds, a key feature of stable secondary structures like β-turns and hairpins. mdpi.com In peptides designed to form β-hairpins, the presence of diagnostic NOEs between protons on adjacent strands provides direct evidence for the folded conformation in solution. nih.gov

Table 2: Representative ¹H NMR Data for a Tripeptide containing D-Homophenylalanine

| Peptide Sequence | Solvent | Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Suc-D-Hph -L-Phe-Z-∆Phe-OMe | DMSO-d₆ | Hph α-NH | ~8.45 |

| Phe α-NH | ~8.70 | ||

| ΔPhe α-NH | ~9.85 |

Data derived from graphical representations in referenced literature. mdpi.com

Solid-State Structural Characterization by X-ray Crystallography

X-ray crystallography provides precise, high-resolution data on the conformation of molecules in the solid state. This technique has been instrumental in understanding how residues like homophenylalanine are accommodated within ordered peptide structures.

While crystal structures specifically for this compound are not abundant in the provided search results, extensive work on peptides containing its enantiomer, L-homophenylalanine ((S)-β³-homophenylalanine), and other D-amino acids provides critical insights. For example, the crystal structure of a decapeptide containing two L-homophenylalanine residues within a β-hairpin scaffold has been solved. pnas.orgnih.govpnas.org This work demonstrated that the β-amino acid could be successfully incorporated, with the polypeptide chain reversal being nucleated by a centrally positioned D-Pro-Gly segment. pnas.orgnih.gov In such structures, the peptide forms an extended β-sheet in the crystal via intermolecular hydrogen bonds. pnas.orgnih.govpnas.org The analysis of a hexapeptide containing L-homophenylalanine also revealed a β-hairpin conformation stabilized by intramolecular hydrogen bonds. pnas.org These studies establish that the extended backbone of homophenylalanine residues can be integrated into canonical secondary structures.

Table 3: Crystallographic Data for Peptides Containing Homophenylalanine

| Peptide | Space Group | Unit Cell Parameters | Conformation |

|---|---|---|---|

| Boc-β-Phe-β-Phe-D-Pro-Gly -β-Phe-β-Phe-OMe | P2₁ | a=9.854 Å, b=10.643 Å, c=25.296 Å, β=100.39° | β-hairpin forming an infinite pleated β-sheet. pnas.org |

| Boc-Leu-Val-β-Phe -Val-D-Pro-Gly -Leu-β-Phe -Val-Val-OMe | P2₁2₁2₁ | a=19.059 Å, b=19.470 Å, c=21.077 Å | β-hairpin forming an extended β-sheet. pnas.orgnih.gov |

Note: In these studies, β-Phe refers to (S)-β³-homophenylalanine (L-Hph).

Effects on Beta-Turn Structures and Overall Peptide Architecture

The incorporation of D-homophenylalanine, particularly in combination with other turn-inducing residues like proline, has a significant effect on the formation and stability of β-turn structures. A β-turn is a secondary structure element that reverses the direction of the polypeptide chain, and it is often stabilized by a hydrogen bond.

Table 4: Torsional Angles for a Type II' β-Turn Nucleated by D-Pro-Gly

| Residue | φ (phi) | ψ (psi) |

|---|---|---|

| D-Pro | +56° | -115° |

| Gly | -97° | -4° |

Observed angles in the crystal structure of Boc-(β-Phe)₂-D-Pro-Gly-(β-Phe)₂-OMe. Ideal Type II' angles are φ(i+1)=+60°, ψ(i+1)=-120°; φ(i+2)=-80°, ψ(i+2)=0°. pnas.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For analogues of this compound, these studies have systematically explored how modifying specific parts of the molecule influences their efficacy as enzyme inhibitors or receptor ligands.

Correlation Between Side-Chain Substitutions and Biological Efficacy

The biological activity of homophenylalanine derivatives is highly sensitive to substitutions on both the phenyl ring and other parts of the molecular scaffold. Research has demonstrated that even minor chemical changes can lead to significant shifts in potency and selectivity.

In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors based on a fused β-homophenylalanine scaffold, initial SAR studies focused on monosubstitution on the phenyl ring. nih.gov The introduction of a fluorine atom at the 8-position of the phenyl ring resulted in a slight increase in inhibitory potency. nih.gov However, substitutions with either electron-donating groups like methoxy (B1213986) (OMe) or electron-withdrawing groups such as trifluoromethyl (CF₃), cyano (CN), and bromine (Br) led to a decrease in potency compared to the unsubstituted analogue. nih.gov This suggests that for DPP-4 inhibition, the electronic properties and size of the substituent on the phenyl ring are critical, with fluorine being a favorable modification. nih.gov Further modifications to the scaffold, such as reducing a lactam ring in the fused system, caused a significant drop in potency, indicating the lactam is essential for inhibitory activity. nih.gov Conversely, methylation of the lactam nitrogen led to a slight increase in potency. nih.gov

Studies on phosphonic acid analogues of homophenylalanine as inhibitors of alanyl aminopeptidases (APN) also highlight the importance of phenyl ring substitutions. researchgate.netmdpi.com Analogues containing fluorine and bromine atoms in the phenyl ring were synthesized and evaluated. researchgate.netmdpi.com The results indicated a higher inhibitory potential for homophenylalanine derivatives over phenylalanine derivatives. researchgate.netmdpi.com The introduction of fluorine atoms into the phenyl ring was generally well-accepted by the enzymes and resulted in slightly better inhibitory potencies. mdpi.com Specifically, a 3-fluorophenyl substitution yielded one of the most potent inhibitors of human APN (hAPN). researchgate.netmdpi.com While bromine substitution also increased inhibitory potency compared to unsubstituted compounds, these analogues were less effective than the homophenylalanine derivatives, likely due to the bulky nature of bromine which can lead to non-optimal binding. researchgate.net

In the context of peptide inhibitors, replacing a standard phenylalanine residue with D-homophenylalanine has been shown to impact activity. In one study of a peptide inhibitor for cAMP-dependent protein kinase, substituting the key phenylalanine with D-homophenylalanine resulted in a 60- to 120-fold decrease in inhibitory potency, underscoring the precise spatial and conformational requirements of the binding site. nih.gov

| Parent Scaffold | Target | Substitution Position | Substituent | Effect on Biological Efficacy | Reference |

|---|---|---|---|---|---|

| Fused β-Homophenylalanine | DPP-4 | Phenyl Ring (8-position) | -F | Slight increase in potency | nih.gov |

| Fused β-Homophenylalanine | DPP-4 | Phenyl Ring | -OMe, -CF₃, -CN, -Br | Decreased potency | nih.gov |

| Fused β-Homophenylalanine | DPP-4 | Lactam Ring | Reduction of C=O | Significant decrease in potency | nih.gov |

| Fused β-Homophenylalanine | DPP-4 | Lactam Ring | N-methylation | Slight increase in potency | nih.gov |

| Phosphonic Acid Analogue of Homophenylalanine | hAPN | Phenyl Ring (3-position) | -F | High inhibitory potency | researchgate.netmdpi.com |

| Phosphonic Acid Analogue of Homophenylalanine | hAPN / pAPN | Phenyl Ring | -Br | Increased potency (but less than smaller halogens) | researchgate.net |

| PKI-(6-22)-amide Peptide | cAMP-dependent protein kinase | Position 10 (replaces L-Phe) | D-Homophenylalanine | 60-120 fold decrease in potency | nih.gov |

Analysis of Hydrophobic and Aromatic Interactions in Binding Pockets

The extended side chain of homophenylalanine compared to phenylalanine allows for potentially altered and more extensive interactions within the hydrophobic binding pockets of target proteins. The nature of these interactions is a key determinant of binding affinity and biological activity.

In DPP-4 inhibitors derived from sitagliptin, the trifluorophenyl group is known to occupy the S1 hydrophobic pocket of the enzyme. nih.gov For the fused β-homophenylalanine derivatives, the substituted phenyl ring is likewise designed to fit into this hydrophobic region, and SAR studies show that the nature of this fit is crucial for activity. nih.gov Similarly, studies on phosphonic acid analogues of homophenylalanine targeting aminopeptidases revealed that the inhibitors bind in two hydrophobic pockets, S1 and S1'. mdpi.com The greater flexibility of the longer aliphatic linker in homophenylalanine analogues allows for a better fit into these hydrophobic pockets compared to phenylalanine analogues. researchgate.net However, introducing a bulky substituent like bromine can disrupt this optimal fit, even though it fills the hydrophobic pocket, by shifting the inhibitor away from its ideal binding position. researchgate.net

The importance of hydrophobic interactions is a recurring theme. Research on inhibitors of cAMP-dependent protein kinase concluded that the phenylalanine residue at position 10 interacts through specific hydrophobic and/or aromatic binding to a hydrophobic cleft near the enzyme's active site. nih.gov When this residue was replaced with others, the most potent analogues were those containing highly aromatic residues, suggesting that aromatic stacking and hydrophobic contacts are primary drivers of binding. nih.gov In studies aimed at defining the binding pockets of the ComD1 receptor in Streptococcus pneumoniae, homophenylalanine was used as a probe to assess the steric limits of hydrophobic pockets. beilstein-journals.orgresearchgate.net By systematically replacing key hydrophobic residues with non-proteogenic amino acids like homophenylalanine, researchers can map the contours of the binding site and optimize hydrophobic contacts to enhance binding affinity. beilstein-journals.org

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful insights into the behavior of molecules at an atomic level. For this compound and its derivatives, these techniques are used to predict conformational preferences, electronic properties, and binding interactions with target macromolecules, guiding the rational design of new analogues.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to sample the different conformations (spatial arrangements) that a flexible molecule like a this compound derivative can adopt in various environments.

MD simulations have been employed to investigate the self-assembly dynamics of tripeptides containing homophenylalanine. mdpi.comuminho.pt In these studies, a number of peptide molecules were randomly distributed in a simulated water box and their evolution was tracked over nanoseconds, revealing how they aggregate and the noncovalent interactions that drive this process. mdpi.com Such simulations can help understand how factors like stereochemistry (homo- vs. hetero-chirality) affect the conformational sampling of the peptide backbone. mdpi.comuminho.pt In other work, MD simulations were crucial for predicting the solvent-dependent conformational switching of macrocycles, a task that simpler modeling methods failed to accomplish. diva-portal.org These simulations, performed in explicit solvent models, correctly identified dynamic intramolecular interactions. diva-portal.org Furthermore, hybrid methods combining quantum mechanics and molecular mechanics (QM/MM) with MD simulations have been used to explore the mechanisms of enzyme inhibition, providing a dynamic picture of the chemical reaction steps within the protein's active site. acs.org

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations are used to model the electronic structure of molecules, providing information about properties such as charge distribution, orbital energies, and reactivity. These methods are computationally intensive but offer a high level of theoretical accuracy.

For peptide systems containing homophenylalanine, QM calculations have been used to derive atomic partial charges for use in MD simulations. mdpi.com Methods like the Restrained Electrostatic Potential (RESP) are employed, often based on single-point energy calculations at a specific level of theory, such as Hartree-Fock (HF) with a 6-31++G(d,p) basis set, to ensure that the electrostatic representation of the molecule is accurate. mdpi.com QM methods are also essential for studying reaction mechanisms. Hybrid QM/MM calculations have been used to determine the free energy profiles of enzyme inhibition reactions, clarifying whether the process is reversible or irreversible. acs.org In other studies, full geometry optimizations and transition state searches are carried out using density functional theory (DFT) methods, such as the M06-2X functional with a 6-31+G(d,p) basis set, to understand the synthetic pathways of chiral amino acid derivatives. acs.org

| Study Focus | QM Method/Level of Theory | Purpose | Reference |

|---|---|---|---|

| Peptide Self-Assembly | HF/6-31++G(d,p) for RESP | Calculation of atomic partial charges for MD simulations | mdpi.com |

| Enzyme Inhibition Mechanism | Hybrid QM/MM (MP2/MM) | Calculation of free energy profiles for the inhibition reaction | acs.org |

| Enantioselective Synthesis | DFT (M06-2X/6-31+G(d,p)) | Full geometry optimizations and transition state searches | acs.org |

| Complex Geometry Optimization | DFT (B3LYP/6-311+G(d,p)) | High-level optimization of metal-amino acid complexes | wur.nl |

Ligand-Protein Docking and Binding Energy Predictions

Ligand-protein docking is a molecular modeling technique that predicts the preferred orientation of a molecule (the ligand) when bound to a protein target. nih.gov It is widely used in drug design to screen virtual compound libraries and to understand the molecular basis of a ligand's activity. mdpi.com

In the development of fused β-homophenylalanine derivatives as DPP-4 inhibitors, docking studies were used to visualize how the compounds fit into the enzyme's active site. nih.gov These models showed key interactions, such as hydrogen bonds between the β-amino group and specific tyrosine and glutamate (B1630785) residues, which are essential for inhibitory activity. nih.gov Similarly, molecular docking was used to establish the binding architecture of phosphonic acid analogues of homophenylalanine with human and porcine aminopeptidases. mdpi.com The docking models helped to explain the observed SAR, for instance, by showing how the longer side chain of homophenylalanine allows for a better fit in the S1 and S1' hydrophobic pockets compared to phenylalanine analogues. researchgate.netmdpi.com Docking scores, which are numerical values provided by scoring functions to estimate binding affinity, are often used to rank potential inhibitors. nih.govresearchgate.net While these scores provide a valuable estimation, the ultimate validation of the binding mode and affinity comes from experimental data, such as X-ray crystallography and enzyme kinetics. nih.govaai.org

Advanced Analytical Methodologies for Characterization of Boc D Homophenylalanine

Chromatographic Techniques for High-Resolution Analysis

Chromatography is a cornerstone for the analysis of Boc-D-homophenylalanine, enabling the separation of the target compound from impurities and its enantiomeric counterpart.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the compound is separated on a nonpolar stationary phase, such as a C18 column. google.comgoogle.com

The method's effectiveness relies on the differential partitioning of the analyte and any impurities between the stationary phase and a polar mobile phase. A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape and resolution. google.comgoogle.com Purity is determined by integrating the peak area of this compound relative to the total area of all observed peaks, with purities often exceeding 95-96%. google.comsigmaaldrich.com

For chiral separations, which are critical for distinguishing D- and L-enantiomers, specialized chiral stationary phases (CSPs) are necessary. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin (B1679390) A) have demonstrated high efficacy in resolving N-protected amino acids like this compound. sigmaaldrich.combgb-analytik.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/2-propanol) to polar organic and reversed-phase systems, is crucial for achieving baseline resolution. sigmaaldrich.comyakhak.org

Table 1: Illustrative HPLC Methods for Boc-Amino Acid Analysis

| Analysis Type | Column Type | Typical Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Purity Assessment | Reversed-Phase C18 | Water/Acetonitrile with 0.1% TFA | UV (e.g., 220 nm) | google.comgoogle.com |

| Chiral Separation | Chiral Stationary Phase (e.g., CHIROBIOTIC T) | Reversed-Phase or Polar Organic Mode | UV, LC/MS | sigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the identification and quantification of this compound. epo.org Following chromatographic separation by HPLC, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. google.comgoogle.com

The mass spectrometer first measures the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺), confirming the compound's molecular weight. google.com For unambiguous identification and quantification, tandem MS (MS/MS) is employed. The precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides high specificity, allowing for accurate quantification even in complex biological matrices. The compatibility of volatile buffers used in chiral HPLC with LC-MS makes this a powerful combination for stereospecific analysis. sigmaaldrich.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to map the complete chemical structure.

¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers. Key signals for this compound include the characteristic singlet for the nine protons of the tert-butoxycarbonyl (Boc) group, multiplets for the aromatic protons of the phenyl ring, and signals for the α-proton and the β- and γ-protons of the homophenylalanine side chain. epo.orgepo.org

Table 2: Representative ¹H-NMR Data for a this compound Moiety

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Boc (C(CH₃)₃) | ~1.4 | Singlet | numberanalytics.com |

| Aromatic (Ph) | ~7.2-7.4 | Multiplet | epo.org |

| α-CH | ~4.1 | Multiplet | epo.org |

| β-CH₂ | ~1.8-2.1 | Multiplet | epo.org |

| γ-CH₂ | ~2.6-2.8 | Multiplet | epo.org |

Note: Exact chemical shifts are dependent on the solvent and experimental conditions.

¹³C NMR complements the proton data by providing a spectrum of the carbon skeleton. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivities between protons and carbons, leading to an unambiguous assignment of the entire molecular structure.

Circular Dichroism (CD) for Chiral Information and Conformation Analysis

Circular Dichroism (CD) spectroscopy is a vital technique for confirming the stereochemistry and investigating the conformational properties of chiral molecules. google.com This method measures the differential absorption of left and right circularly polarized light by a chiral analyte.

Other Advanced Biophysical and Analytical Techniques

Beyond the core methods of chromatography and spectroscopy, other techniques can provide valuable information. Although less commonly reported specifically for the monomeric form of this compound, techniques applied to peptides containing this residue are relevant. For instance, Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify characteristic vibrational frequencies of functional groups, such as the carbonyls of the Boc group and the carboxylic acid. When the compound is part of a larger peptide or can be crystallized, X-ray crystallography can provide the ultimate, high-resolution three-dimensional structure, unequivocally defining its stereochemistry and solid-state conformation.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing precise molecular weight information. The molecular formula for this compound is C₁₅H₂₁NO₄, which corresponds to an exact molecular weight of approximately 279.33 g/mol . chemimpex.comsigmaaldrich.comebiostore.com Advanced mass spectrometry techniques are employed to confirm this value with high accuracy and confidence.

High-Resolution Mass Spectrometry (HRMS), often utilizing analyzers like Time-of-Flight (TOF) or Quadrupole-Time-of-Flight (Q-TOF), is frequently used for the characterization of amino acid derivatives. nih.govrsc.org These methods provide mass data with exceptional precision, often to several decimal places, which allows for the unambiguous determination of the elemental composition.

Electrospray Ionization (ESI) is a preferred soft ionization technique for molecules like this compound because it minimizes fragmentation during the ionization process, allowing the intact molecule to be analyzed. In typical positive-ion mode ESI-MS analysis, the molecule is observed as its protonated form [M+H]⁺. Other common adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, may also be detected depending on the sample purity and the solvents used.

Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), such as Collision-Induced Dissociation (CID). acs.org In this technique, the parent ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound.